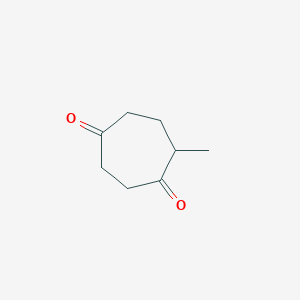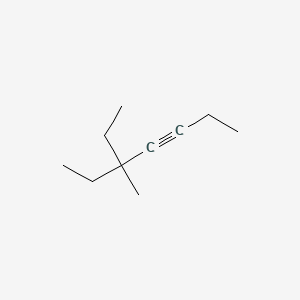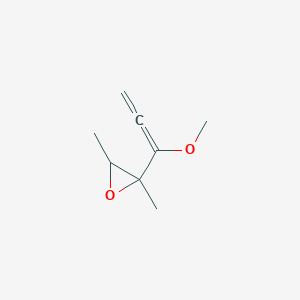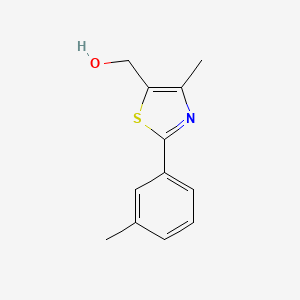
6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroindolizine core substituted with two 3,4-dimethoxyphenyl groups, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization and bromination to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- (4R,6R,7S,8aS)-6-bromo-6,7-bis(3,4-dimethoxyphenyl)octahydro-4,7-epoxyindolizin-4-ium bromide
Uniqueness
What sets 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide apart from similar compounds is its specific structural configuration and the presence of the indolizine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
61273-73-2 |
|---|---|
Fórmula molecular |
C24H26BrNO4 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
6,7-bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium;bromide |
InChI |
InChI=1S/C24H26NO4.BrH/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4;/h7-10,12-15H,5-6,11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QAUIDFPRKMKUCI-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=[N+]3CCCC3=C2)C4=CC(=C(C=C4)OC)OC)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)




![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
